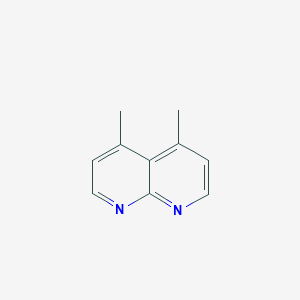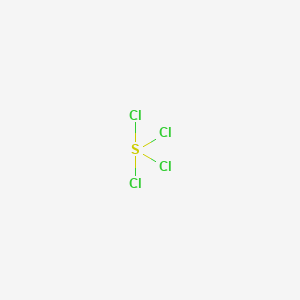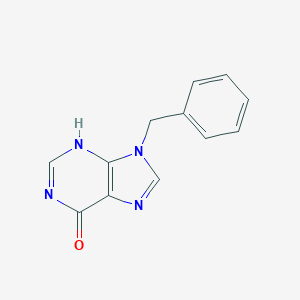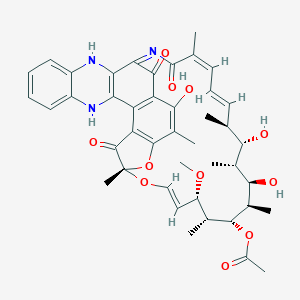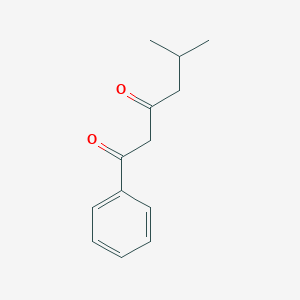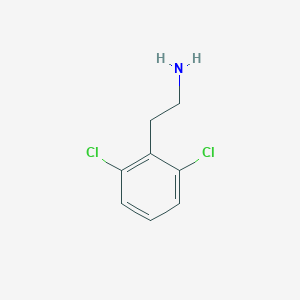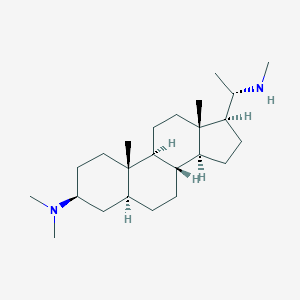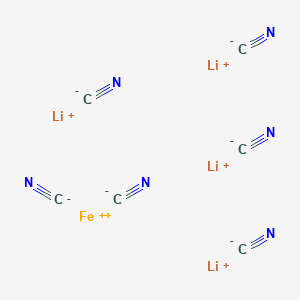
LITHIUM FERROCYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LITHIUM FERROCYANIDE is a coordination compound consisting of iron in the +2 oxidation state, lithium ions, and cyanide ligands
准备方法
Synthetic Routes and Reaction Conditions: Iron(2+) lithium cyanide can be synthesized through the reaction of iron(II) salts with lithium cyanide under controlled conditions. The reaction typically involves dissolving iron(II) chloride in water and adding lithium cyanide to the solution. The mixture is then stirred and heated to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of iron(2+) lithium cyanide may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and pH.
化学反应分析
Types of Reactions: Iron(2+) lithium cyanide undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Cyanide ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions using different ligands such as phosphines or amines.
Major Products:
Oxidation: Formation of iron(III) complexes.
Reduction: Formation of iron(II) complexes with different ligands.
Substitution: New coordination compounds with substituted ligands.
科学研究应用
Iron(2+) lithium cyanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in electroplating, metal finishing, and as a component in certain types of batteries.
作用机制
The mechanism of action of iron(2+) lithium cyanide involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can interact with molecular targets, influencing pathways such as electron transfer and catalysis. The cyanide ligands can also play a role in the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Iron(III) cyanide complexes: Differ in the oxidation state of iron and exhibit different chemical properties.
Lithium cyanide: Lacks the coordination with iron but shares the cyanide ligand.
Other metal cyanide complexes: Such as copper cyanide or nickel cyanide, which have different metal centers but similar cyanide coordination.
属性
IUPAC Name |
tetralithium;iron(2+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.4Li/c6*1-2;;;;;/q6*-1;+2;4*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFXRVLEYZWBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeLi4N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647793 |
Source


|
| Record name | Iron(2+) lithium cyanide (1/4/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13601-18-8 |
Source


|
| Record name | Iron(2+) lithium cyanide (1/4/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
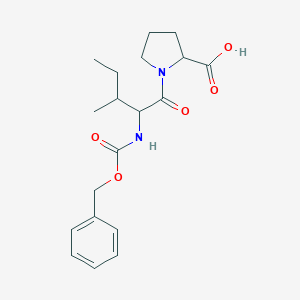
![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
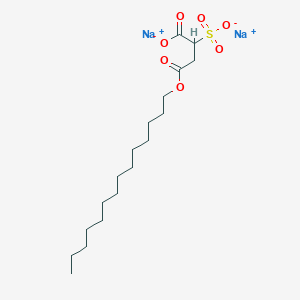
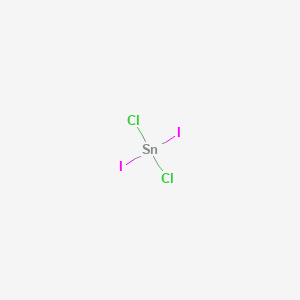
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)
